molecular formula C19H15N3O5S B2465071 methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylate CAS No. 341966-32-3

methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylate

Cat. No.: B2465071
CAS No.: 341966-32-3
M. Wt: 397.41
InChI Key: KSSGUNWFLKEOFV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylate is a heterocyclic compound featuring a 2H-pyran core substituted with a benzoylamino group at position 3, a 1,3-thiazol-2-ylamino ethenyl moiety at position 6, and a methyl ester at position 3.

Properties

IUPAC Name

methyl 5-benzamido-6-oxo-2-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-26-17(24)13-11-14(22-16(23)12-5-3-2-4-6-12)18(25)27-15(13)7-8-20-19-21-9-10-28-19/h2-11H,1H3,(H,20,21)(H,22,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSGUNWFLKEOFV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C=CNC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)/C=C/NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylate (CAS Number: 5524039) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15N3O5S, indicating the presence of various functional groups that contribute to its biological activity. The structure includes a benzoylamino group and a thiazole moiety, which are known to enhance biological interactions.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The thiazole ring is often associated with antibacterial effects against a range of pathogens .
  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds containing the thiazole moiety have been reported to exhibit cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
  • Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in cancer progression or microbial resistance. Enzyme inhibition studies are critical for understanding its potential therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Umesha et al. (2009)Evaluate antimicrobial activityThe compound showed significant inhibition against various bacterial strains with MIC values comparable to conventional antibiotics .
Grover et al. (2014)Investigate COX-2 inhibitionAnalogous compounds demonstrated potential as selective COX-2 inhibitors, suggesting anti-inflammatory properties .
Fayad et al. (2019)Anticancer screeningIdentified novel anticancer compounds through drug library screening; related structures showed promising results against multicellular spheroids .

The mechanisms by which this compound exerts its biological effects include:

  • Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes that play critical roles in cellular signaling pathways. This interaction can lead to altered cell cycle progression or apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiazole-containing compounds can modulate ROS levels within cells, leading to oxidative stress that contributes to their anticancer effects.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. Methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that derivatives of thiazole exhibited potent antimicrobial activity, suggesting that this compound may share similar properties due to its structural components .

Anticancer Potential

The thiazole ring structure is known for its anticancer properties. In a series of experiments involving thiazole derivatives, compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. The results showed promising activity against several types of cancer, indicating that this compound could be a candidate for further development in cancer therapeutics .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A recent study synthesized several thiazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Among the synthesized compounds, those incorporating the methyl 3-(benzoylamino)-2-oxo structure displayed significant inhibition zones, indicating strong antimicrobial efficacy. This suggests that modifications to the thiazole moiety can enhance biological activity .

Case Study 2: Anticancer Activity Assessment

In another investigation focused on anticancer properties, methyl 3-(benzoylamino)-2-oxo derivatives were tested against human breast cancer cell lines. The study revealed that these compounds induced apoptosis in cancer cells at lower concentrations compared to standard chemotherapeutic agents. The mechanism of action was attributed to the disruption of cellular signaling pathways involved in cell survival .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl carboxylate group (-COOCH₃) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid derivative, which may enhance solubility for pharmacological applications.

Conditions Reagents Product
Acidic (HCl/H₂O)Aqueous HCl, reflux3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylic acid
Basic (NaOH/EtOH)NaOH in ethanol, room tempSodium salt of the carboxylic acid derivative

This reaction is critical for prodrug activation strategies .

Amide Bond Reactivity

The benzamide group (-NHCOC₆H₅) may undergo hydrolysis or nucleophilic substitution under specific conditions.

  • Hydrolysis :

    RCONHR’+H2OH+or OHRCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{H}_2\text{NR'}

    Expected products include benzoic acid and an amine intermediate.

  • Reductive Cleavage :
    Using LiAlH₄ could reduce the amide to a secondary amine, though this may destabilize the pyran ring.

Conjugated Ethenyl Bridge Reactions

The (E)-configured ethenyl group (-CH=CH-) participates in cycloadditions and hydrogenation:

Reaction Type Conditions Product
Diels-AlderDienophile (e.g., maleic anhydride), heatSix-membered cycloadduct with fused bicyclic structure
Catalytic HydrogenationH₂, Pd/CSaturated ethane bridge (-CH₂-CH₂-)

These modifications are explored to alter bioactivity or study structure-activity relationships .

Thiazole Ring Modifications

The thiazole moiety can undergo electrophilic substitution (e.g., bromination) or coordination with metal ions:

  • Bromination :

    Thiazole+Br25-bromothiazole derivative\text{Thiazole} + \text{Br}_2 \rightarrow \text{5-bromothiazole derivative}

    Introduces halogen atoms for further coupling reactions (e.g., Suzuki-Miyaura).

  • Metal Coordination :
    The sulfur and nitrogen atoms in thiazole may chelate transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal properties.

Pyran Ring Reactivity

The 2-oxo-pyran ring is prone to nucleophilic attack at the carbonyl group:

  • Reduction :
    NaBH₄ or LiAlH₄ could reduce the ketone to a secondary alcohol, though steric hindrance may limit efficiency.

  • Ring-Opening :
    Strong bases (e.g., NaOH) may cleave the pyran ring, yielding dicarboxylic acid derivatives .

Photochemical Reactions

The conjugated system (pyran-thiazole-ethenyl) may exhibit photoisomerization or [2+2] cycloaddition under UV light, though experimental data for this compound remains unpublished.

Key Challenges in Reaction Studies:

  • Steric Hindrance : Bulky substituents (benzamide, thiazole) limit access to reactive sites.

  • Regioselectivity : Competing reaction pathways complicate product isolation.

  • Stability : Acidic/basic conditions risk decomposition of the pyran or thiazole rings.

While specific experimental data for this compound is limited in publicly available literature, the above analysis derives from analogous pyran and thiazole derivatives . Further studies are warranted to validate these hypotheses and optimize reaction conditions.

Comparison with Similar Compounds

Ethyl 2-Amino-5-Benzoyl-1H-Pyrrole-3-Carboxylate (Compound 55, )

  • Structure : Pyrrole core with benzoyl and ester groups.
  • Synthesis : Reacted with ethyl isothiocyanate to form thioxopyrimidine derivatives (e.g., compound 56), followed by alkylation and alcoholysis to introduce methoxy groups .

Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate ()

  • Structure : Thiazolo-pyrimidine fused ring with trimethoxybenzylidene and ester groups.
  • Crystallography : The pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å), and the thiazole ring forms an 80.94° dihedral angle with the benzene ring. C–H···O hydrogen bonds stabilize the crystal lattice .
  • Comparison : Unlike the target compound’s pyran core, this derivative’s fused thiazolo-pyrimidine system enhances planarity and may improve π-stacking interactions.

Thiazole-Containing Compounds

Montelukast Sodium ()

  • Structure: Quinoline and thiophene groups linked via ethenyl and sulfonamide moieties.
  • Bioactivity : Leukotriene receptor antagonist used in asthma treatment.
  • Comparison: Both compounds feature thiazole/ethenyl groups, but Montelukast’s sulfonamide and quinoline substituents confer distinct receptor-binding specificity .

CGA 279202 ()

  • Structure: Trifluoromethylphenyl-ethenyl and methoxyimino groups on a benzeneacetate core.
  • Application : Pesticide with tolerance code 180.554.
  • Comparison: The trifluoromethyl group in CGA 279202 enhances hydrophobicity, whereas the target compound’s thiazolylamino group may favor hydrogen bonding .

Ethenyl-Linked Heterocycles

Curcumin Pyrazole Di-Mannich Derivative ()

  • Structure : Ethenyl-linked pyrazole and morpholine groups.
  • Synthesis : Mannich reaction with formaldehyde and 2,6-dimethylmorpholine.
  • Comparison : The di-Mannich derivative’s ethenyl linkage facilitates extended conjugation, similar to the target compound’s (E)-ethenyl group, which may influence optical properties .

Crystallographic Trends

  • Hydrogen Bonding : In thiazolo-pyrimidines (), bifurcated C–H···O bonds form chains along the c-axis. The target compound’s carbonyl and thiazole groups may similarly stabilize crystal packing .
  • Dihedral Angles : Substituents like trimethoxybenzylidene () introduce large dihedral angles (>80°), whereas the target compound’s planar ethenyl group may reduce torsional strain .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Core Structure Key Substituents Biological/Industrial Relevance Reference
Target Compound 2H-Pyran Benzoylamino, thiazolylamino ethenyl Hypothetical medicinal agent
Ethyl 2-Amino-5-Benzoyl-Pyrrole-3-Carboxylate Pyrrole Benzoyl, ethyl ester Precursor for pyrimidine synthesis
Ethyl 7-Methyl-Thiazolo[3,2-a]Pyrimidine Thiazolo-pyrimidine Trimethoxybenzylidene, methyl ester Crystallographic model
Montelukast Sodium Quinoline-Thiophene Sulfonamide, ethenyl Asthma treatment

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyran-5-carboxylate core followed by sequential functionalization. Key steps include:

  • Coupling reactions to introduce the benzoylamino and thiazolylamino groups. Similar protocols use palladium or copper catalysts in solvents like DMF or toluene for cross-coupling reactions .
  • Control of stereochemistry : The (E)-configuration of the ethenyl group requires strict temperature control (e.g., reflux at 80–100°C) and inert atmospheres to prevent isomerization .
  • Purification : Recrystallization from ethyl acetate/ethanol mixtures (3:2 v/v) or column chromatography improves purity .
    Optimization Tips :
  • Monitor reaction progress via HPLC to minimize side products .
  • Adjust solvent polarity (e.g., switch from toluene to DMF) to enhance intermediate solubility .

Basic: Which analytical techniques are critical for confirming the structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, the thiazole NH proton appears as a broad singlet near δ 12 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+) and fragments matching the ester and thiazole groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., puckering of the pyran ring or dihedral angles between aromatic systems) .
  • HPLC : Quantifies purity (>95% by area normalization) and detects hydrolyzed byproducts .

Advanced: How can researchers resolve contradictions in crystallographic data for similar derivatives?

Methodological Answer:
Discrepancies in reported crystal structures (e.g., dihedral angles or hydrogen-bonding patterns) arise from variations in:

  • Crystallization conditions : Solvent choice (polar vs. non-polar) affects packing. For example, ethyl acetate/ethanol yields different H-bond networks than DMSO .
  • Temperature during data collection : Thermal motion can distort bond lengths. Use low-temperature (100 K) X-ray diffraction to reduce artifacts .
  • Refinement protocols : Re-analyze raw data with modern software (e.g., SHELXL) to reassess disorder modeling or H-atom placement .

Advanced: What strategies improve solubility and stability for bioactivity assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
  • Structural modifications : Introduce polar groups (e.g., hydroxyl or carboxylate) on the benzoyl moiety to enhance aqueous solubility .
  • pH stability studies : Conduct accelerated degradation tests (pH 1–9, 37°C) with LC-MS monitoring. Buffered solutions (pH 7.4) often prevent ester hydrolysis .

Advanced: How can computational methods predict the reactivity of the α,β-unsaturated ketone moiety?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The ketone’s LUMO often localizes on the β-carbon, explaining nucleophilic attack patterns .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cysteine residues in enzymes) to model covalent adduct formation .
  • Docking Studies : Use software like AutoDock to predict binding modes in active sites, guiding SAR for thiazole modifications .

Advanced: How to address low yields in the final coupling step?

Methodological Answer:

  • Catalyst screening : Test Pd(OAc)2/XPhos or CuI/1,10-phenanthroline systems to improve cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .
  • Protecting groups : Temporarily protect the thiazole NH with Boc to prevent coordination with metal catalysts .

Advanced: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Kinase inhibition assays : Use ADP-Glo™ to measure activity against kinases (e.g., EGFR or CDK2) due to the compound’s ATP-mimetic core .
  • Antimicrobial testing : Perform MIC assays against Gram-positive bacteria (S. aureus) given thiazole’s known membrane-disrupting effects .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations using non-linear regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.